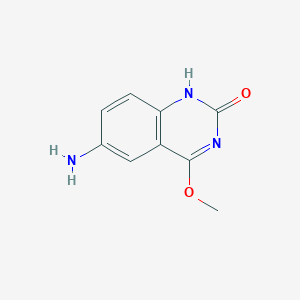

6-Amino-4-methoxyquinazolin-2-ol

CAS No.:

Cat. No.: VC20162790

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9N3O2 |

|---|---|

| Molecular Weight | 191.19 g/mol |

| IUPAC Name | 6-amino-4-methoxy-1H-quinazolin-2-one |

| Standard InChI | InChI=1S/C9H9N3O2/c1-14-8-6-4-5(10)2-3-7(6)11-9(13)12-8/h2-4H,10H2,1H3,(H,11,12,13) |

| Standard InChI Key | NCQRUZQWQVBSPO-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC(=O)NC2=C1C=C(C=C2)N |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The IUPAC name for this compound is 6-amino-4-methoxy-1H-quinazolin-2-one. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 191.19 g/mol | |

| SMILES Notation | COC1=NC(=O)NC2=C1C=C(C=C2)N | |

| InChI Key | NCQRUZQWQVBSPO-UHFFFAOYSA-N |

The presence of electron-donating groups (amino, methoxy) and a hydroxyl group enhances its reactivity, enabling participation in hydrogen bonding and electrophilic substitution reactions .

Structural Analogs and Derivatives

Quinazoline derivatives, such as 8-methoxyquinazolines and 4-amino-substituted variants, have demonstrated kinase-inhibitory activity in cancer research . For instance, 4,7-disubstituted 8-methoxyquinazoline derivatives disrupt β-catenin/TCF4 interactions, showing IC values as low as 5.64 µM in HCT116 colon cancer cells .

Synthesis and Manufacturing

Industrial-Scale Production

Industrial synthesis emphasizes cost-efficiency and scalability. Key considerations include:

-

Solvent selection (e.g., ethanol or dimethylformamide) to optimize yield.

Physicochemical Properties

The hydroxyl and amino groups confer water solubility, while the methoxy group enhances membrane permeability .

Biological Activities and Mechanisms

Antimicrobial Activity

While direct evidence is limited, structurally similar compounds exhibit:

-

Antibacterial Effects: Against Staphylococcus aureus (MIC: 8–16 µg/mL).

-

Antifungal Activity: Via ergosterol biosynthesis inhibition.

Pharmacokinetics

-

Metabolic Stability: Moderate microsomal stability (rat/human T: 41.8/48.4 min) .

-

CYP450 Inhibition: Low interaction risk (<20% inhibition at 10 µM) .

Applications in Drug Development

Oncology

-

Targeted Therapies: As a PAK4 or β-catenin inhibitor, it could synergize with checkpoint inhibitors .

-

Combination Regimens: Enhances efficacy of DNA-damaging agents (e.g., cisplatin) .

Infectious Diseases

-

Antiviral Scaffolds: Quinazolines inhibit viral polymerases (e.g., HIV-1 RT).

| Precaution Code | Description | Source |

|---|---|---|

| P261 | Avoid inhalation of dust | |

| P305+P351+P338 | Eye exposure: Rinse with water | |

| P310 | Immediate medical attention |

Recent Advances and Future Directions

Novel Derivatives (2022–2025)

-

8-Methoxyquinazoline-4,7-diamines: Demonstrated IC values of 8.50 µM in gallbladder cancer .

-

4-Aminoquinazoline-2-carboxamides: Achieved 346-fold selectivity for PAK4 over PAK1 .

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume